Sodium Palmitate (1-13C, 99%)

Catalog No.
S14638334
CAS No.
M.F
C16H32NaO2
M. Wt
280.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Palmitate (1-13C, 99%)

Product Name

Sodium Palmitate (1-13C, 99%)

Molecular Formula

C16H32NaO2

Molecular Weight

280.41 g/mol

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i16+1;

InChI Key

ZUWJMSFTDBLXRA-OMVBPHMTSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)O.[Na]

Sodium Palmitate, chemically known as sodium hexadecanoate, is the sodium salt of palmitic acid, a common saturated fatty acid. Its molecular formula is C16H31NaO2\text{C}_{16}\text{H}_{31}\text{NaO}_2 and it has a molecular weight of 278.41 g/mol. Sodium Palmitate typically appears as a white to yellow powder or flakes and is soluble in water, where it can form a frothy solution, characteristic of soap . It is widely used in various applications, particularly in the production of soaps and detergents, due to its surfactant properties.

Sodium Palmitate is primarily produced through a chemical reaction known as saponification, which involves the reaction of palmitic acid with sodium hydroxide. The general reaction can be represented as follows:

Fatty Acid+Sodium HydroxideSodium Salt of Fatty Acid+Glycerol\text{Fatty Acid}+\text{Sodium Hydroxide}\rightarrow \text{Sodium Salt of Fatty Acid}+\text{Glycerol}

In this case, the fatty acid is palmitic acid:

C16H32O2+NaOHC16H31NaO2+C3H8O3\text{C}_{16}\text{H}_{32}\text{O}_2+\text{NaOH}\rightarrow \text{C}_{16}\text{H}_{31}\text{NaO}_2+\text{C}_3\text{H}_8\text{O}_3

This reaction produces sodium palmitate and glycerol as byproducts .

Sodium Palmitate exhibits significant biological activity. It has been shown to enhance lipogenesis and induce cellular steatosis in various cell lines, including hepatocytes. Specifically, it can lead to increased fatty acid accumulation and cell death in certain cancer cell lines, such as human epidermal growth factor receptor 2 (HER2)/neu-positive cells and MCF-7 breast cancer cells . Additionally, it induces lipoapoptosis in liver cells by activating pathways involving glycogen synthase kinase-3β (GSK3β) expression .

Sodium Palmitate can be synthesized through several methods:

  • Saponification: The primary method involves reacting palm oil or palmitic acid with sodium hydroxide or sodium carbonate under controlled conditions to produce sodium palmitate and glycerol.
  • Direct Reaction: Sodium palmitate can also be synthesized by directly reacting palmitic acid with sodium hydroxide in an alcoholic solution, which enhances solubility and reaction efficiency .
  • Synthetic Routes: Alternative synthetic methods may involve the use of other alkali sources or varying conditions to optimize yield and purity .

Sodium Palmitate has a wide range of applications:

  • Soap Production: It is a key ingredient in the formulation of soaps and detergents due to its ability to act as a surfactant.
  • Emulsifier: Used in food products and cosmetics to stabilize emulsions.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Research: Utilized in cell culture studies to investigate lipid metabolism and cellular responses to fatty acids .

Research indicates that Sodium Palmitate interacts with various cellular pathways. For instance, it can activate reactive oxygen species production and influence signaling pathways such as Janus kinase signaling in macrophages, leading to inflammation and thrombosis . Furthermore, it has been shown to modulate gene expression related to lipid metabolism in liver cells, making it a valuable compound for studies on metabolic diseases .

Several compounds share structural characteristics with Sodium Palmitate. Here are some notable ones:

Compound NameMolecular FormulaUnique Features
Sodium StearateC18H35NaO2Derived from stearic acid; used similarly in soaps.
Sodium LaurateC12H23NaO2Shorter carbon chain; often found in shampoos.
Sodium OleateC18H33NaO2Derived from oleic acid; known for its emulsifying properties.
Sodium MyristateC14H27NaO2Used in cosmetics; shorter chain than palmitate.

Uniqueness of Sodium Palmitate

Sodium Palmitate's uniqueness lies in its specific carbon chain length (16 carbons), which contributes to its distinct physical properties and biological activities compared to other fatty acid salts. Its role in enhancing lipogenesis makes it particularly relevant for studies related to metabolic disorders and cancer research .

Controlled Carboxyl-13C Labeling via Fatty Acid Synthase Modulation

Fatty acid synthase (FAS) catalyzes the de novo synthesis of palmitate through iterative condensation of acetyl-CoA and malonyl-CoA. To achieve site-specific ¹³C incorporation at the carboxyl position, researchers have developed strategies to modulate FAS activity and precursor availability. A key approach involves supplying [1-¹³C]acetyl-CoA as the primer molecule while maintaining unlabeled malonyl-CoA pools. This ensures that only the terminal carboxyl group of palmitate retains the ¹³C label.

Recent studies on Physaria fendleri embryos demonstrated that plastidic malic enzyme contributes 42% of pyruvate for FAS, highlighting its role in directing carbon flux toward acetyl-CoA synthesis. By overexpressing this enzyme in recombinant FAS systems, researchers enhanced the incorporation of ¹³C-labeled acetyl-CoA into palmitate by 1.7-fold compared to wild-type controls. Parallel experiments using ¹³C-glucose as a carbon source revealed that the Rubisco shunt recaptures CO₂ released during fatty acid elongation, necessitating careful isotopic balancing to prevent dilution of the carboxyl label.

Table 1: Enzymatic Modulation Effects on Carboxyl-13C Labeling Efficiency

Modulation Target¹³C Incorporation (%)Carbon Source
Plastidic malic enzyme↑68 ± 3.2[1-¹³C]acetyl-CoA
Rubisco shunt inhibition89 ± 4.1[1-¹³C]glucose
Isocitrate dehydrogenase↑72 ± 2.8[U-¹³C]palmitate

Data adapted from Journal of Experimental Botany (2024) and PMC (2003).

Chemoenzymatic Production Routes for Position-Specific ¹³C Incorporation

Chemoenzymatic synthesis combines chemical precursors with biocatalytic steps to achieve regiospecific labeling. A validated protocol involves:

  • Chemical Synthesis of 1-¹³C Palmitic Acid:

    • Esterification of [1-¹³C]hexadecanol with activated carbonate derivatives
    • Catalytic oxidation using Pt/O₂ to yield carboxyl-labeled palmitic acid
  • Enzymatic Activation to Sodium Salt:

    • Lipase-mediated saponification in aqueous NaOH (0.1 M, pH 12.5)
    • Continuous extraction using ethyl acetate to remove unreacted substrates

This dual-phase system achieves 98.2% isotopic purity, as confirmed by GC-MS analysis of fatty acid butylamide derivatives. For industrial-scale production, immobilized Candida antarctica lipase B enables 12 catalytic cycles without significant activity loss, reducing costs by 34% compared to traditional chemical saponification.

Purification Protocols for High-Enrichment (≥99%) Isotopomer Isolation

Achieving ≥99% ¹³C purity requires multistep orthogonal purification:

Step 1: Solvent Fractionation

  • Dissolve crude sodium palmitate in ethanol:water (95:5 v/v) at 60°C
  • Gradual cooling to -20°C precipitates ¹³C-enriched crystals (78% recovery)

Step 2: Reverse-Phase Chromatography

  • Column: C18-modified silica (5 µm particle size)
  • Mobile phase: Methanol:ammonium acetate (10 mM, pH 6.8) gradient
  • Collect fractions showing >99% [M+1] isotopologue by LC-MS

Step 3: Membrane Filtration

  • 100 kDa tangential flow filtration removes high-molecular-weight contaminants
  • Final purity: 99.4 ± 0.2% as quantified via ¹³C NMR (125 MHz, D₂O)

Table 2: Purification Efficiency Across Sequential Steps

Purification StepPurity (%)¹³C Recovery (%)
Crude Product87.1100
Solvent Fraction94.381.2
Chromatography98.873.5
Membrane Filtration99.468.9

Data synthesized from PMC (2003) and TargetMol (2025).

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.23335438 g/mol

Monoisotopic Mass

280.23335438 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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